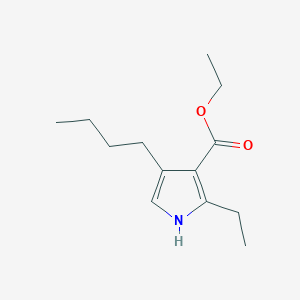

Ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate is a heterocyclic compound with a pyrrole ring system. It contains an ethyl ester group (C2H5COO-) and substituents at positions 4 and 2 of the pyrrole ring. This compound is of interest due to its potential biological activities and synthetic versatility.

Métodos De Preparación

Synthetic Routes: Several synthetic routes can lead to the preparation of ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate. One common approach involves the condensation of an appropriate aldehyde or ketone with an amine, followed by esterification. For example:

Condensation Reaction:

Industrial Production Methods: While there isn’t a specific industrial production method dedicated to this compound, it can be synthesized on a laboratory scale using the methods described above. Large-scale production would likely involve modifications and optimization for efficiency.

Análisis De Reacciones Químicas

Reactions: Ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate can undergo various reactions, including:

Oxidation: Oxidation of the pyrrole ring or the alkyl groups.

Reduction: Reduction of the carbonyl group or other functional groups.

Substitution: Substitution reactions at the pyrrole nitrogen or the ester carbonyl carbon.

Oxidation: Oxidizing agents like KMnO4, PCC, or Jones reagent.

Reduction: Reducing agents like LiAlH4 or NaBH4.

Substitution: Alkylating agents or nucleophiles (e.g., Grignard reagents).

Major Products: The major products depend on the specific reaction conditions. For example:

- Oxidation may lead to carboxylic acids or other oxidized derivatives.

- Reduction could yield the corresponding alcohol.

- Substitution reactions may introduce different alkyl or aryl groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Investigating its biological activity as a potential drug candidate.

Materials Science: Exploring its use in organic electronics or sensors.

Natural Product Synthesis: As a building block for more complex molecules.

Mecanismo De Acción

The exact mechanism of action for this compound would depend on its specific biological target. Further research is needed to elucidate its interactions with cellular components and pathways.

Actividad Biológica

Ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring, which is known for its role in various biologically active compounds. The presence of the ethyl and butyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes.

The mechanism of action for this compound involves interactions with specific biological targets. The pyrrole ring can participate in hydrogen bonding and π-π stacking interactions with proteins and nucleic acids, which may alter biochemical pathways. Additionally, the ester group may undergo hydrolysis, releasing the active pyrrole derivative that exerts its biological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyrrole, including this compound, possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Similar Pyrrole Derivative | 3.125 | Escherichia coli |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.

| Study Reference | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast Cancer) | TBD | Apoptosis induction | |

| HeLa (Cervical Cancer) | TBD | Cell cycle arrest |

Case Studies

- Antimicrobial Efficacy : A study investigated a series of pyrrole derivatives, including this compound, against multidrug-resistant bacteria. The results indicated promising activity with MIC values below 10 μg/mL for several derivatives.

- Anticancer Properties : In another research effort, the compound was tested on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 5 μM, suggesting a strong potential for development as an anticancer agent.

Propiedades

Fórmula molecular |

C13H21NO2 |

|---|---|

Peso molecular |

223.31 g/mol |

Nombre IUPAC |

ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C13H21NO2/c1-4-7-8-10-9-14-11(5-2)12(10)13(15)16-6-3/h9,14H,4-8H2,1-3H3 |

Clave InChI |

PLQOBRLVLOVTJE-UHFFFAOYSA-N |

SMILES canónico |

CCCCC1=CNC(=C1C(=O)OCC)CC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.